Fmoc-D-Ala-aldehyde
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Overview
Description
Fmoc-D-Ala-aldehyde is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-D-Ala-aldehyde is used in Solid Phase Peptide Synthesis (SPPS), which has received increasing attention from research laboratories and industry . An analytical model of Fmoc-D-Ala-OH in SPPS solution was established . With the established model, the Fmoc-D-Ala-OH content could be predicted rapidly at any time during the reaction .Molecular Structure Analysis
The molecular formula of Fmoc-D-Ala-aldehyde is C18H17NO3 . It has a molecular weight of 295.33 .Chemical Reactions Analysis
Fmoc-D-Ala-aldehyde is used in Fmoc Solid Phase Peptide Synthesis (SPPS), which is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Physical And Chemical Properties Analysis
Fmoc-D-Ala-aldehyde has a molecular weight of 295.3 g/mol . It has a molecular formula of C18H17NO3 . The exact mass and monoisotopic mass are 295.12084340 g/mol .Scientific Research Applications
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Peptide Synthesis
- Application : Fmoc-D-Ala-aldehyde is used in Fmoc solid-phase peptide synthesis . This method is used for the rapid assembly of peptide chains through successive reactions of amino acids onto an insoluble porous support .
- Method : The procedure involves an improved and practical eight-step synthetic approach for this compound in a 50% overall yield, using p-hydroxybenzaldehyde as the starting material . The procedure is operationally simple and amenable to scale-up synthesis .
- Results : This method has been widely applied for the preparation of a variety of peptides .
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Fabrication of Functional Materials
- Application : Fmoc-modified amino acids and short peptides, including Fmoc-D-Ala-aldehyde, are used as bio-inspired building blocks for the fabrication of functional materials . These molecules possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Method : The specific methods of application or experimental procedures would depend on the specific type of functional material being fabricated .
- Results : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
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Hydrogel Formation
- Application : Fmoc-modified amino acids, including Fmoc-D-Ala-aldehyde, can self-assemble to form hydrogels . These hydrogels of low molecular weight molecules are important in biomedical applications .
- Method : The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported. Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .
- Results : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .
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Preparation of Triazolopeptides and Azapeptides
- Application : Fmoc-Ala-OH, which includes Fmoc-D-Ala-aldehyde, is used as a building block in the preparation of triazolopeptides, and azapeptides .
- Method : The specific methods of application or experimental procedures would depend on the specific type of peptide being synthesized .
- Results : The results would vary depending on the specific peptide being synthesized .
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Preparation of Rink Linker
- Application : Fmoc Rink linker is a widely used peptide-resin linker in the solid-phase synthesis of peptide-amides . This paper describes an improved and practical eight-step synthetic approach for this compound in a 50% overall yield, using p-hydroxybenzaldehyde as the starting material .
- Method : The procedure is operationally simple and amenable to scale-up synthesis .
- Results : This technology has caused a paradigm shift within the peptide synthesis community. Peptide chains can be rapidly assembled through successive reactions of amino acids onto an insoluble porous support .
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Self-Assembling Properties
- Application : Peptides are becoming increasingly important in materials science due to their self-assembling properties . Fmoc-modified amino acids, including Fmoc-D-Ala-aldehyde, have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .
- Method : The specific methods of application or experimental procedures would depend on the specific type of material being synthesized .
- Results : The results would vary depending on the specific material being synthesized .
Safety And Hazards
When handling Fmoc-D-Ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Fmoc-D-Ala-aldehyde, like other Fmoc protected amino acids, can be used to fabricate various biofunctional hydrogel materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures . This opens up possibilities for its use in various biomedical applications .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFXAKKZLFEDR-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala-aldehyde |
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